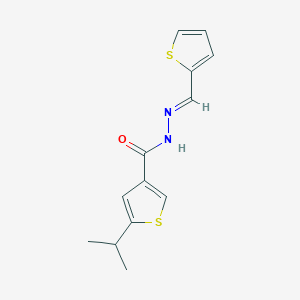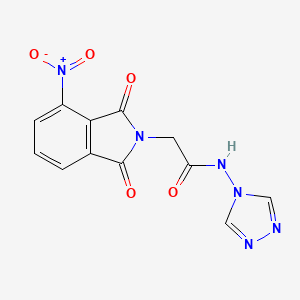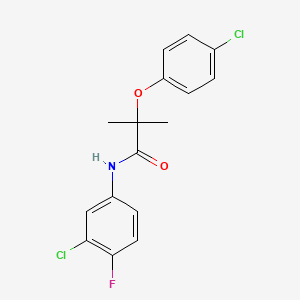![molecular formula C11H12N4O2 B5869692 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5869692.png)
4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine, also known as MPA-TA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine is not fully understood. However, studies have shown that 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine can inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine can have various biochemical and physiological effects. In cancer cells, 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine can induce apoptosis, inhibit cell proliferation, and inhibit the activity of certain enzymes and proteins. In plants, 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine can enhance plant growth and increase crop yield by promoting cell division and elongation. In material science, 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine can be used as a building block for the synthesis of new materials with unique properties.
実験室実験の利点と制限
One of the main advantages of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine is its potential applications in various fields, including medicine, agriculture, and material science. Additionally, the synthesis method of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been optimized to increase the yield and purity of the final product. However, one of the limitations of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine. In medicine, further studies are needed to fully understand the mechanism of action of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine and its potential as an anti-tumor agent. In agriculture, further studies are needed to optimize the use of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine as a plant growth regulator. In material science, further studies are needed to explore the potential of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine as a building block for the synthesis of new materials with unique properties.
In conclusion, 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine is a chemical compound that has shown potential applications in various fields, including medicine, agriculture, and material science. The synthesis method of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been optimized to increase the yield and purity of the final product. Further studies are needed to fully understand the mechanism of action of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine and its potential applications in different fields.
合成法
The synthesis of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine involves the reaction of 3-methylphenol with acetic anhydride to produce 3-acetyl-3-methylphenol. This compound is then reacted with hydrazine hydrate and triethyl orthoformate to yield 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine. The synthesis method has been optimized to increase the yield and purity of the final product.
科学的研究の応用
4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has shown potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been studied for its potential as an anti-tumor agent. Studies have shown that 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been studied for its potential as a plant growth regulator. Studies have shown that 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine can enhance plant growth and increase crop yield. In material science, 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been studied for its potential as a building block for the synthesis of new materials.
特性
IUPAC Name |
1-(3-amino-1,2,4-triazol-4-yl)-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-8-3-2-4-9(5-8)17-6-10(16)15-7-13-14-11(15)12/h2-5,7H,6H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYGWTWBRGIXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2C=NN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5869616.png)


![3-methyl-1-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5869633.png)
![N-[3-(acetylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5869644.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5869646.png)

![4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5869650.png)

![N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide](/img/structure/B5869673.png)
![4-methylbenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869686.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869691.png)

